molecular formula C48H64N10O11 B12752449 H-Phe-ile-tyr-his-ser-tyr-lys-OH CAS No. 78107-95-6

H-Phe-ile-tyr-his-ser-tyr-lys-OH

Cat. No.: B12752449
CAS No.: 78107-95-6
M. Wt: 957.1 g/mol
InChI Key: UGNHRSCFXDKXMM-KOOAXUMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH

Nomenclature and Structural Characterization

IUPAC Name and Sequence Analysis

The systematic IUPAC name for this heptapeptide is L-phenylalanyl-L-isoleucyl-L-tyrosyl-L-histidyl-L-seryl-L-tyrosyl-L-lysine . Its abbreviated sequence, using standard single-letter amino acid codes, is FIYHSYK . The N-terminal phenylalanine and C-terminal lysine residues frame a core structure featuring two tyrosine residues at positions 3 and 6, a configuration that may influence receptor binding interactions through aromatic stacking or hydroxyl-mediated hydrogen bonding.

Table 1: Primary sequence residue analysis

Position Amino Acid 3-Letter Code 1-Letter Code
1 Phenylalanine Phe F
2 Isoleucine Ile I
3 Tyrosine Tyr Y
4 Histidine His H
5 Serine Ser S
6 Tyrosine Tyr Y
7 Lysine Lys K

Data derived from IUPAC nomenclature guidelines and PubChem structural records.

Primary Structure and Residue Configuration

The peptide's primary structure consists of a covalently linked chain of seven α-amino acids joined by peptide bonds in the order Phe-Ile-Tyr-His-Ser-Tyr-Lys. X-ray crystallographic data, while not explicitly available for this specific peptide, can be inferred to follow standard protein backbone geometry due to the L-configuration of all chiral centers. The side chain functionalities create distinct molecular features:

  • Aromatic clusters : Tyrosine residues at positions 3 and 6 form potential π-π interaction sites
  • Basic character : Lysine's ε-amino group (pKa ~10.5) and histidine's imidazole ring (pKa ~6.0) contribute pH-dependent charge states
  • Hydroxyl groups : Serine and tyrosine provide hydrogen bonding capacity

Table 2: Physicochemical properties of constituent residues

Residue Side Chain Group Polarity Charge (pH 7.4)
Phe Benzyl Nonpolar Neutral
Ile Branched alkyl Nonpolar Neutral
Tyr Phenolic hydroxyl Polar Neutral
His Imidazole Polar Partially positive
Ser Hydroxyl Polar Neutral
Lys Amino Polar Positive

Adapted from protein primary structure principles and PubChem data.

Properties

CAS No.

78107-95-6

Molecular Formula

C48H64N10O11

Molecular Weight

957.1 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C48H64N10O11/c1-3-28(2)41(58-42(62)35(50)21-29-9-5-4-6-10-29)47(67)56-38(23-31-14-18-34(61)19-15-31)44(64)55-39(24-32-25-51-27-52-32)45(65)57-40(26-59)46(66)54-37(22-30-12-16-33(60)17-13-30)43(63)53-36(48(68)69)11-7-8-20-49/h4-6,9-10,12-19,25,27-28,35-41,59-61H,3,7-8,11,20-24,26,49-50H2,1-2H3,(H,51,52)(H,53,63)(H,54,66)(H,55,64)(H,56,67)(H,57,65)(H,58,62)(H,68,69)/t28-,35-,36-,37-,38-,39-,40-,41-/m0/s1

InChI Key

UGNHRSCFXDKXMM-KOOAXUMWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC4=CC=CC=C4)N

Origin of Product

United States

Preparation Methods

The synthesis of H-Phe-ile-tyr-his-ser-tyr-lys-OH is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial production methods for peptides like this compound often involve large-scale SPPS, which can be automated to increase efficiency and yield .

Chemical Reactions Analysis

H-Phe-ile-tyr-his-ser-tyr-lys-OH can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues in the peptide can be oxidized to form dityrosine cross-links. Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracetic acid.

    Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Peptide-Based Drug Design
H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH is utilized in the development of peptide-based drugs. Its specific amino acid sequence allows for targeted therapeutic effects, making it a candidate for treating various diseases, including cancer and metabolic disorders. The compound's ability to interact with biological receptors enhances its potential as a therapeutic agent .

Angiotensin-Converting Enzyme Inhibition
Research has demonstrated that synthetic peptides derived from this sequence exhibit potent angiotensin-converting enzyme (ACE) inhibitory activity. This property is crucial for developing antihypertensive agents and managing cardiovascular diseases .

Biotechnology

Model for Protein Interactions
In biotechnology, this compound serves as a model compound to study protein interactions and folding mechanisms. Understanding these processes is essential for advancing knowledge in molecular biology and developing new biotechnological applications .

Diagnostic Tools
The compound can be incorporated into diagnostic assays, enhancing the sensitivity and specificity of tests for various medical conditions. Its role in improving diagnostic accuracy is vital for early disease detection and management .

Neuroscience Research

Effects on Learning and Memory
Studies indicate that this compound may facilitate learning and memory processes. It has been shown to inhibit the extinction of active avoidance behavior in animal models, suggesting its potential use in cognitive enhancement therapies . This peptide's influence on neurotransmitter release further underscores its importance in neuroscience research.

Cosmetic Applications

Skin Hydration and Collagen Synthesis
The properties of this compound make it suitable for use in cosmetic formulations. It can enhance skin hydration and promote collagen synthesis, contributing to improved skin health and appearance. This application highlights the compound's versatility beyond traditional medicinal uses .

Research on Neurotransmitters

Neurotransmitter Release Studies
In neuroscience, this peptide is valuable for studying the effects of peptides on neurotransmitter release and brain function. Its ability to modulate neurotransmission makes it a significant focus in research aimed at understanding neurological disorders .

Mechanism of Action

The mechanism by which H-Phe-ile-tyr-his-ser-tyr-lys-OH exerts its effects involves its interaction with specific receptors and signaling pathways in the brain. The peptide has been shown to modulate the release of neurotransmitters and influence synaptic plasticity, which are critical for learning and memory processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the peptide interacts with receptors involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Neuroactive Peptides

Compound Name Key Residues Molecular Weight Key Activities Effective Concentration
H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH Phe, Ile, Tyr×2, His, Ser, Lys 977.1 Da 5-HT uptake ↑, DA release ↑, CRF activity (weak) 5×10⁻⁶ – 10⁻⁵ M
H-Phe-Phe-OH Phe×2 299.3 Da Precursor for tyrosine; no direct CRF/DA/5-HT modulation reported N/A
H-Tyr-Tic-Phe-OH Tyr, Tic, Phe 451.5 Da δ-opioid antagonist; compact aromatic stacking Sub-micromolar
H-Tyr-Gly-Gly-Phe-Leu-Lys-OH Tyr, Gly×2, Phe, Leu, Lys 753.8 Da Opioid-like activity; structural similarity to enkephalins Not quantified

Functional Analogues

A. CRF-Active Peptides

  • Sauvagine: A 40-amino acid peptide with potent CRF activity (EC₅₀ = 0.1 nM). Unlike this compound, it broadly activates adrenocorticotropic hormone (ACTH) release and lacks selectivity for monoamine systems .

B. Dopaminergic/Serotonergic Peptides

  • β-Endorphin : Enhances DA release in the nucleus accumbens but suppresses 5-HT activity, contrasting with the heptapeptide’s synergistic 5-HT/DA modulation .
  • Substance P : Increases both DA and 5-HT release but via neurokinin-1 receptors, whereas the heptapeptide’s effects are dopamine-receptor-dependent (blocked by haloperidol) .

Table 2: Receptor Selectivity and Behavioral Outcomes

Compound Primary Receptor Target Behavioral Effect Mechanism of Action
This compound Dopamine D2, 5-HT1A Avoidance behavior inhibition DA release ↑, 5-HT uptake ↑
H-Tyr-Tic-Phe-OH δ-opioid Analgesia, mood modulation Competitive antagonism
H-Phe-Lys(Z)-OH Not characterized Synthetic intermediate; no bioactivity reported N/A

Potency and Specificity

  • CRF Activity : The heptapeptide’s CRF activity is 100-fold weaker than sauvagine but synergizes with pituitary co-factors .
  • Neurotransmitter Specificity : Unlike broader modulators (e.g., urocortin), it avoids NA pathways, reducing cardiovascular side effects .

Q & A

Q. Q. How ensure compliance with ethical guidelines when testing this peptide in in vivo models?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies. Obtain approval from institutional ethics committees (IACUC). Include sham controls and randomization to minimize bias. Document all procedures in supplementary materials for peer review .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.